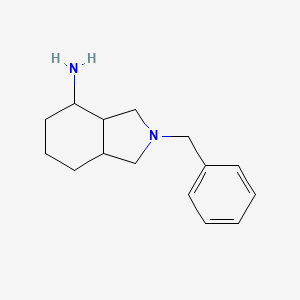

2-benzyloctahydro-1H-isoindol-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2/c16-15-8-4-7-13-10-17(11-14(13)15)9-12-5-2-1-3-6-12/h1-3,5-6,13-15H,4,7-11,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDUBZVXFIONOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC2C(C1)N)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 2 Benzyloctahydro 1h Isoindol 4 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Elucidation of Molecular Structure using ¹H and ¹³C NMR

The ¹H NMR spectrum of a 2-benzyloctahydro-1H-isoindol-4-amine derivative is expected to exhibit distinct signals corresponding to the protons of the benzyl (B1604629) group and the saturated octahydroisoindole (B159102) core. The aromatic protons of the benzyl group would typically appear in the downfield region (δ 7.0-7.5 ppm). The benzylic methylene (B1212753) protons (N-CH₂-Ph) would likely present as a singlet or a pair of doublets around δ 3.5-4.5 ppm, depending on their magnetic equivalence.

The protons on the octahydroisoindole skeleton, being part of a saturated and conformationally complex ring system, would resonate in the upfield region (δ 1.0-3.5 ppm). Their signals would be characterized by complex splitting patterns (multiplets) due to spin-spin coupling with adjacent protons. The proton attached to the carbon bearing the amine group (H-4) would be a key diagnostic signal.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving rise to a distinct signal. The aromatic carbons of the benzyl group would be found between δ 125-140 ppm. The benzylic methylene carbon would appear around δ 50-60 ppm. The saturated carbons of the octahydroisoindole ring system would resonate in the upfield region (δ 20-70 ppm). The chemical shift of the carbon atom bonded to the nitrogen of the amine (C-4) would be particularly informative.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound This table is generated for illustrative purposes based on typical chemical shifts for similar structural motifs.

| Atom Position | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Benzyl-Aromatic CH | 7.20-7.40 (m, 5H) | 127.0 - 138.0 |

| Benzyl-CH₂ | 3.65 (s, 2H) | ~55.0 |

| C4-H (methine) | ~2.80 (m, 1H) | ~50.0 |

| N-H₂ (amine) | ~1.50 (br s, 2H) | - |

Experimental and Theoretical NMR Data Correlation Studies

To achieve unambiguous signal assignments and gain deeper insight into the conformational preferences of these molecules, a correlation between experimental NMR data and theoretical calculations is often employed. Density Functional Theory (DFT) calculations can predict ¹H and ¹³C chemical shifts for a given molecular geometry. By comparing the calculated shifts for different possible stereoisomers or conformers with the experimental spectrum, the most probable structure in solution can be determined. Such studies on related isoindoline (B1297411) derivatives have demonstrated excellent agreement between theoretical and experimental data, validating the structural assignments. tandfonline.com

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. For this compound, key vibrational bands would be expected. The N-H stretching of the primary amine group would typically appear as one or two bands in the 3300-3500 cm⁻¹ region. C-H stretching vibrations from the aromatic benzyl group would be observed just above 3000 cm⁻¹, while those from the saturated aliphatic core would be found just below 3000 cm⁻¹. The N-H bending vibration (scissoring) of the primary amine is expected around 1590-1650 cm⁻¹. The C-N stretching vibrations would appear in the fingerprint region (1000-1350 cm⁻¹).

Table 2: Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amine) | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |

| N-H Bend (Amine) | 1590 - 1650 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For this compound (C₁₅H₂₂N₂), the molecular weight is 230.35 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 230.

The fragmentation pattern would be highly characteristic. A dominant fragmentation pathway for amines is alpha-cleavage, the breaking of a C-C bond adjacent to the nitrogen atom. For this molecule, the most likely fragmentation would be the loss of the benzyl group to form a stable benzyl cation at m/z 91, which is often the base peak in the spectrum of N-benzyl compounds. libretexts.org Another possible fragmentation could involve cleavage within the octahydroisoindole ring system. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and its fragments with high accuracy.

Table 3: Predicted Key Mass Spectral Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 230 | [C₁₅H₂₂N₂]⁺ (Molecular Ion) |

| 91 | [C₇H₇]⁺ (Benzyl cation) |

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography provides the most definitive structural information for a molecule by determining the precise arrangement of atoms in a single crystal. This technique can elucidate bond lengths, bond angles, and the absolute configuration of chiral centers. For a derivative of octahydroisoindole, X-ray analysis would confirm the cis or trans fusion of the bicyclic rings and the relative stereochemistry of the substituents. nih.gov For instance, in a related structure, benzyl 2-[(3aS,7aR)-2-benzyl-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-2-yl]-4-oxobutanoate, the six-membered ring was found to adopt a chair conformation while the five-membered ring adopted an envelope conformation. nih.gov

Table 4: Illustrative Crystallographic Data for an Octahydroisoindole Derivative Data is hypothetical and serves as an example of what would be determined.

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.5 |

| b (Å) | 8.5 |

| c (Å) | 15.2 |

| β (°) | 95.5 |

| Volume (ų) | 1780 |

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Packing

Hirshfeld surface analysis is a computational method used to visualize and quantify the intermolecular interactions within a crystal lattice, based on the data obtained from X-ray crystallography. iucr.orgnih.goviucr.org This analysis maps properties like d_norm (a normalized contact distance) onto the molecular surface, highlighting regions of close intermolecular contact. Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds, while blue regions represent longer contacts.

Chemical Reactivity and Mechanistic Investigations of 2 Benzyloctahydro 1h Isoindol 4 Amine

Elucidation of Reaction Pathways and Transformation Mechanisms

The reaction pathways of 2-benzyloctahydro-1H-isoindol-4-amine are largely governed by the nucleophilicity of the two amino groups and the potential for reactions on the isoindoline (B1297411) scaffold.

The primary amino group at the C-4 position is expected to be a primary site for a variety of chemical transformations. These include, but are not limited to, acylation, alkylation, and condensation reactions. For instance, in the presence of an acyl chloride or anhydride, the primary amine would readily form the corresponding amide. Similarly, reaction with an aldehyde or ketone would likely lead to the formation of an imine, which could be subsequently reduced to a secondary amine.

The secondary amine within the isoindoline ring, while also nucleophilic, is sterically more hindered than the primary amino group. Its reactivity will be influenced by the conformational constraints of the bicyclic system. N-alkylation or N-acylation at this position is possible, though it may require more forcing conditions compared to the primary amine.

The benzyl (B1604629) group attached to the ring nitrogen can also influence reactivity. Catalytic hydrogenolysis is a common method for the debenzylation of N-benzyl amines, which would yield the corresponding octahydro-1H-isoindol-4-amine. This reaction typically proceeds with a palladium catalyst under a hydrogen atmosphere.

Furthermore, the saturated carbocyclic portion of the octahydroisoindole (B159102) ring can potentially undergo oxidation or dehydrogenation reactions under specific catalytic conditions, leading to the formation of partially or fully aromatized isoindole derivatives.

Role of Catalysis in Isoindoline-Related Chemical Transformations

Catalysis plays a pivotal role in mediating a wide array of transformations for isoindoline and related heterocyclic systems. These catalytic processes are crucial for achieving high efficiency, selectivity, and for enabling reactions that are otherwise difficult to accomplish.

Dehydrogenation: A significant catalytic transformation for saturated heterocyclic systems like octahydroisoindoles is acceptorless dehydrogenation. This process, often catalyzed by platinum or palladium-based catalysts, can lead to the formation of the aromatic isoindole core, releasing hydrogen gas as the only byproduct. researchgate.net The efficiency and selectivity of this reaction are highly dependent on the catalyst, support, and reaction conditions. Theoretical studies have provided insights into the mechanism of dehydrogenation of related N-heterocycles on platinum surfaces. researchgate.net

C-H Functionalization: Transition metal catalysis, particularly with palladium, rhodium, and ruthenium, has been extensively used for the C-H functionalization of isoindolinones, which are oxidized derivatives of isoindolines. nih.govresearchgate.net These reactions allow for the direct introduction of various substituents onto the heterocyclic core, providing a powerful tool for the synthesis of complex molecules. While less studied for the saturated octahydroisoindole system, similar catalytic C-H activation strategies could potentially be applied to introduce functional groups onto the carbocyclic ring of this compound.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are fundamental in the synthesis and functionalization of isoindoline derivatives. These reactions can be used to form carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents. For instance, if a halogen atom were present on the octahydroisoindole ring, Suzuki, Heck, or Buchwald-Hartwig amination reactions could be employed to further elaborate the molecule's structure.

The table below summarizes some catalytic transformations relevant to the isoindoline core, based on literature for analogous compounds.

| Reaction Type | Catalyst System | Substrate Type | Product Type | Reference |

| Acceptorless Dehydrogenation | Pt or Pd-based catalysts | Saturated N-heterocycles | Aromatic N-heterocycles | researchgate.net |

| C-H Functionalization | Pd, Rh, Ru catalysts | Isoindolinones | Substituted Isoindolinones | nih.govresearchgate.net |

| Intramolecular Heck Reaction | Pd(PPh₃)₄ / Thallium Acetate | Tethered enaminone | Isoindolinone moiety | nih.gov |

Intermolecular and Intramolecular Reactivity Profiles

The presence of multiple reactive sites in this compound allows for a diverse range of both intermolecular and intramolecular reactions.

Intramolecular Reactivity: The spatial proximity of the functional groups in this compound opens up possibilities for intramolecular reactions. For example, if the primary amino group were to be converted into a suitable leaving group, an intramolecular cyclization involving the ring nitrogen could potentially lead to a tricyclic system.

Intramolecular rearrangements are also a possibility under certain conditions. For instance, N-benzyl-O-allylhydroxylamines, which share the N-benzyl structural motif, are known to undergo a nih.govresearchgate.net-sigmatropic rearrangement. psu.edursc.org While a different system, this highlights the potential for rearrangements involving the N-benzyl group in related structures.

Furthermore, intramolecular hydrogen bonding between the two amino groups, or between an amino group and a substituent introduced through a reaction, could influence the conformation and reactivity of the molecule. The stereochemistry of the octahydroisoindole ring will also play a crucial role in determining the feasibility and outcome of any intramolecular reactions.

Structure Activity Relationship Sar Studies of Octahydroisoindoline Derivatives

Identification of Key Structural Determinants Influencing Molecular Interactions

The molecular architecture of 2-benzyloctahydro-1H-isoindol-4-amine presents several key structural features that are likely to be critical determinants of its interactions with biological targets. These include the N-benzyl group, the saturated bicyclic octahydroisoindoline core, and the 4-amino substituent.

The octahydroisoindoline core provides a rigid, three-dimensional scaffold that dictates the spatial orientation of the pharmacophoric groups. The stereochemistry of this bicyclic system is crucial, as different isomers can exhibit distinct biological activities due to their differential fit within a receptor binding site. The saturated nature of the ring system allows for specific conformational arrangements that can be critical for optimal interaction with a target.

The 4-amino group is a key functional group that can act as a hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions with negatively charged residues in a binding site, such as aspartate or glutamate. The position and orientation of this amino group on the octahydroisoindoline scaffold are vital for its ability to engage in these interactions.

Systematic Chemical Modifications for SAR Elucidation

To elucidate the SAR of octahydroisoindoline derivatives, systematic chemical modifications of the key structural determinants are essential. While specific data for this compound is limited, we can extrapolate from related structures to propose a hypothetical SAR exploration.

Modification of the N-Benzyl Group: Systematic modifications would involve altering the electronic and steric properties of the benzyl (B1604629) group. This could include:

Substitution on the aromatic ring: Introducing electron-donating groups (e.g., -OCH3, -CH3) or electron-withdrawing groups (e.g., -Cl, -F, -NO2) at the ortho, meta, or para positions can probe the electronic requirements of the binding pocket. Studies on 2-hydroxy-1H-isoindolediones have shown that derivatives with strongly electron-donating groups at certain positions exhibit enhanced inhibitory activity, while those with electron-withdrawing groups show lower activity nih.gov.

Replacement of the benzyl group: Replacing the benzyl group with other aryl or alkyl substituents can help determine the importance of the aromatic ring and its size for activity.

Modification of the Octahydroisoindoline Core: Alterations to the core structure can provide insights into the optimal scaffold geometry. This could involve:

Substitution on the carbocyclic ring: Introducing substituents at various positions on the octahydroisoindole (B159102) ring can probe for additional binding interactions.

Modification of the 4-Amino Group: The amino group is a prime target for modification to understand its role in binding. Potential modifications include:

Alkylation: Converting the primary amine to secondary or tertiary amines can alter its hydrogen bonding capacity and basicity.

Acylation: Formation of amides can neutralize the basicity and introduce different functionalities for interaction.

Positional Isomers: Moving the amino group to other positions on the octahydroisoindoline ring would clarify the spatial requirements for its interaction.

A hypothetical data table illustrating potential SAR trends is presented below. It is important to note that this table is for illustrative purposes and is not based on experimentally verified data for this compound.

| Compound ID | R1 (N-substituent) | R2 (4-substituent) | R3 (Ring Substituent) | Relative Activity |

| 1 | Benzyl | -NH2 | H | Baseline |

| 2 | 4-Methoxybenzyl | -NH2 | H | Potentially Increased |

| 3 | 4-Chlorobenzyl | -NH2 | H | Potentially Decreased |

| 4 | Cyclohexylmethyl | -NH2 | H | Potentially Decreased |

| 5 | Benzyl | -NHCH3 | H | Variable |

| 6 | Benzyl | -N(CH3)2 | H | Variable |

| 7 | Benzyl | -NHCOCH3 | H | Potentially Decreased |

| 8 | Benzyl | -NH2 | 6-OH | Potentially Increased |

Topological and Conformational Considerations in SAR

The three-dimensional shape and electronic properties of a molecule are paramount for its biological activity. For octahydroisoindoline derivatives, both topological and conformational factors play a crucial role in their SAR.

Topological Considerations: Topological descriptors are numerical values that quantify the connectivity and shape of a molecule. In Quantitative Structure-Activity Relationship (QSAR) studies, these descriptors are used to build mathematical models that correlate the chemical structure with biological activity. For octahydroisoindoline derivatives, key topological features would include:

Molecular Connectivity Indices: These describe the degree of branching and connectivity of atoms within the molecule.

Electro-topological State Indices: These descriptors consider both the electronic character and the topological environment of each atom.

QSAR studies on related heterocyclic systems have demonstrated the utility of such descriptors in predicting biological activity and guiding the design of new, more potent analogs.

Conformational Considerations: The octahydroisoindoline ring system is not planar and can exist in several low-energy conformations. The specific conformation adopted by the molecule upon binding to its biological target is known as the bioactive conformation. Understanding the conformational preferences of these molecules is therefore essential for rational drug design.

The relative orientation of the N-benzyl group and the 4-amino group, as dictated by the conformation of the bicyclic core, will significantly impact the molecule's ability to interact with a receptor. Computational methods, such as molecular mechanics and quantum mechanics calculations, can be employed to predict the stable conformations of these derivatives. Experimental techniques like NMR spectroscopy can then be used to validate these computational models. The goal is to identify the conformational features that are essential for activity and to design new molecules that are pre-organized in this bioactive conformation, potentially leading to enhanced potency and selectivity.

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for confirming the molecular structure of 2-benzyloctahydro-1H-isoindol-4-amine?

- Methodology : Use a combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to verify the core isoindoline scaffold and benzyl substituent. For example, -NMR can resolve the amine protons and benzyl aromatic signals (δ 7.2–7.4 ppm), while HRMS confirms the molecular formula (e.g., CHN) . X-ray crystallography may further validate stereochemistry if single crystals are obtainable .

Q. How can researchers optimize synthetic yields of this compound?

- Methodology : Screen reaction parameters such as temperature (e.g., 80–120°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd/C for hydrogenation). For example, highlights the use of p-methylbenzylamine in a coumarin derivative synthesis, suggesting benzylamine reactivity under mild acidic conditions could be adapted . Monitor intermediates via TLC and isolate products using column chromatography with gradient elution.

Q. What purity validation protocols are essential for this compound?

- Methodology : Combine HPLC (≥95% purity threshold) with elemental analysis (C, H, N within ±0.4% of theoretical values). Note that commercial suppliers like Sigma-Aldrich may not provide analytical data, necessitating independent validation .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be resolved?

- Methodology : Conduct a meta-analysis of assay conditions (e.g., cell lines, concentration ranges) and purity checks. For instance, discrepancies in kinase inhibition (e.g., CDK1/GSK3β) may arise from impurities or solvent effects (DMSO vs. aqueous buffers). Use orthogonal assays (e.g., SPR, enzymatic vs. cellular) to confirm target engagement .

Q. What strategies are recommended for enantioselective synthesis of this compound?

- Methodology : Employ chiral auxiliaries or asymmetric catalysis. For example, Evans oxazolidinones or Jacobsen’s catalysts could induce stereocontrol during isoindoline ring formation. Monitor enantiomeric excess (ee) via chiral HPLC or -NMR with chiral shift reagents .

Q. How can computational modeling enhance understanding of its binding interactions?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) against targets like sigma receptors or monoamine transporters. Validate predictions with mutagenesis studies (e.g., alanine scanning of key residues). Compare results with X-ray/NMR-derived pharmacophore models .

Data Analysis and Interpretation

Q. How should researchers address inconsistencies in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodology : Re-examine sample preparation (e.g., deuterated solvent purity, concentration effects). For complex splitting, use 2D NMR (COSY, HSQC) to resolve coupling networks. Cross-reference with literature databases like NIST Chemistry WebBook for similar compounds .

Q. What statistical approaches are suitable for dose-response studies involving this compound?

- Methodology : Apply nonlinear regression (e.g., Hill equation) to calculate IC/EC values. Use ANOVA or Student’s t-test (p < 0.05) to compare treatment groups. Report confidence intervals and effect sizes to contextualize biological significance .

Tables for Key Parameters

| Parameter | Optimal Range | References |

|---|---|---|

| Reaction Temperature | 80–120°C | |

| HPLC Purity Threshold | ≥95% | |

| Chiral HPLC ee Determination | ≥99% (R)- or (S)-enantiomer | |

| NMR Solvent | CDCl or DMSO-d |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.